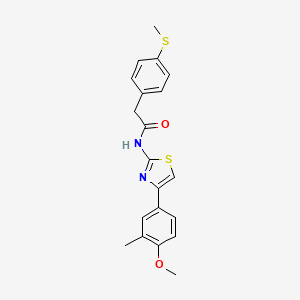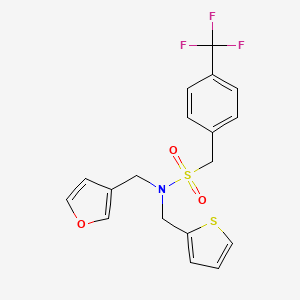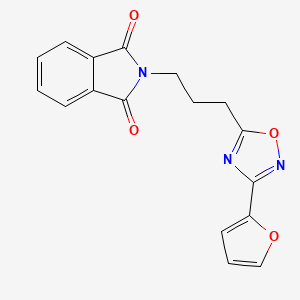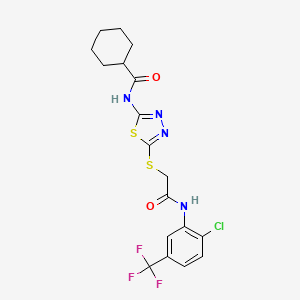
methyl (2E,4E)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E,4E)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate is a complex organic compound that combines aromatic and aliphatic structures, featuring both a sulfone group and an amine group. This compound is notable for its unique structure, which allows it to participate in a variety of chemical reactions and makes it useful in several scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
To prepare methyl (2E,4E)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate, a multi-step synthesis is typically employed:
Formation of the dienoate backbone: : This involves the reaction of dimethylamino compounds with suitable alkenes to form the penta-2,4-dienoate framework.
Sulfone introduction: : This step often involves sulfonation reactions using benzenesulfonyl chloride. The reaction conditions typically include a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would involve scaling up these reactions under controlled conditions, ensuring the purity of the final product through crystallization or distillation techniques. Automation and continuous flow processes can enhance efficiency and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The sulfone group is stable, but the compound may undergo oxidation at the dimethylamino group.
Reduction: : The compound can be reduced at the double bonds, potentially leading to hydrogenated derivatives.
Substitution: : Both the benzenesulfonyl and dimethylamino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: : Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: : Nucleophiles like amines or thiols under basic conditions.
Major Products
Depending on the reaction type:
Oxidation: might yield sulfoxides or other oxidized derivatives.
Reduction: may yield saturated or partially reduced products.
Substitution: can lead to derivatives with different functional groups replacing the original groups.
Scientific Research Applications
Methyl (2E,4E)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate is used in various scientific fields due to its versatility:
Chemistry: : As a reactant or intermediate in organic synthesis.
Biology: : In studying enzyme interactions due to its functional groups.
Industry: : As a chemical precursor for the synthesis of more complex molecules, or in material science for creating polymers and specialty chemicals.
Mechanism of Action
The mechanism of action for methyl (2E,4E)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate depends on its application:
Molecular Targets: : The dimethylamino group might interact with enzymes or receptors, while the sulfonyl group could affect molecular stability.
Pathways Involved: : Interaction with biological systems could involve pathways related to enzyme inhibition or activation, signal transduction, or molecular binding.
Comparison with Similar Compounds
Unique Aspects
Compared to other sulfone and amine-containing compounds, methyl (2E,4E)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate stands out due to its specific combination of functional groups, which imparts unique reactivity and stability.
List of Similar Compounds
Methyl (2E,4E)-4-(benzenesulfonyl)penta-2,4-dienoate: : Similar structure but without the dimethylamino group.
(2E,4E)-4-(Benzenesulfonyl)-5-amino-2,4-pentadienoate: : Similar backbone with an amino group instead of a dimethylamino group.
Methyl (2E,4E)-5-(dimethylamino)penta-2,4-dienoate: : Lacking the sulfone group, focusing on the dienoate and amine functionality.
And there you have it! Anything else you want to know about this compound?
Properties
IUPAC Name |
methyl (2E,4E)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-15(2)11-13(9-10-14(16)19-3)20(17,18)12-7-5-4-6-8-12/h4-11H,1-3H3/b10-9+,13-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECVEXYWIBUKDB-SNMPHBPQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=CC(=O)OC)S(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C=C\C(=O)OC)/S(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-{5-[2-(2-Bromophenyl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B2976072.png)
![4-isopropoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2976073.png)
![ethyl 4-[benzyl(propan-2-yl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2976074.png)



![2-(benzylsulfanyl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2976081.png)


![4-(morpholine-4-sulfonyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide](/img/structure/B2976085.png)
![3-[4-(6-Fluoropyridin-3-yl)triazol-1-yl]-7-hydroxychromen-2-one](/img/structure/B2976086.png)

![1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-phenylpiperazine](/img/structure/B2976093.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2976094.png)
